N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide
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Overview
Description
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[222]octane-1-carboxamide is a complex organic compound that features a unique combination of indole, piperidine, and bicyclo[222]octane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids using dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide (DMF) and may require mild heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization would be essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and nucleophiles like sodium azide. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with serotonin receptors, while the piperidine ring could modulate neurotransmitter release. The bicyclo[2.2.2]octane structure provides rigidity, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide is unique due to its combination of indole, piperidine, and bicyclo[2.2.2]octane moieties. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H33N3O |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]bicyclo[2.2.2]octane-1-carboxamide |
InChI |
InChI=1S/C24H33N3O/c28-23(24-11-5-18(6-12-24)7-13-24)26-20-9-15-27(16-10-20)14-8-19-17-25-22-4-2-1-3-21(19)22/h1-4,17-18,20,25H,5-16H2,(H,26,28) |
InChI Key |
VXNIWVXXSAHFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)C(=O)NC3CCN(CC3)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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